Gly-Phe-Arg acetate
Description
Historical Context of Tripeptide Analogues in Biochemical Research
The exploration of peptides and their analogues in biochemical research dates back many decades, driven by their inherent biological activities and their potential as therapeutic agents. Tripeptides, composed of three amino acids, represent a minimal structural unit capable of eliciting specific biological responses, making them attractive targets for study and development researchgate.net. Historically, research into tripeptides and their derivatives has spanned various disciplines, from understanding protein structure and function to developing pharmaceuticals.
The synthesis of peptide analogues has been instrumental in dissecting structure-activity relationships, allowing researchers to modify sequences to enhance potency, selectivity, or stability. This has led to the development of compounds with diverse applications, including enzyme inhibitors, antimicrobials, and agents targeting cellular processes like microtubule dynamics researchgate.netaacrjournals.orgubc.cascience.gov. The ability to synthesize peptides with precisely defined sequences has enabled their use as tools to probe complex biological pathways and as potential therapeutic leads for a wide range of conditions nih.govresearchgate.net.
Significance of Gly-Phe-Arg Acetate (B1210297) as a Model Tripeptide
While not universally classified as a "model tripeptide" in the broadest sense, Gly-Phe-Arg holds distinct significance within specific research domains, particularly as a potent synthetic mimic. Its primary recognized role is as a synthetic analogue that replicates the function of the mud-crab pumping pheromone medchemexpress.com. This characteristic positions Gly-Phe-Arg as a valuable tool for investigating chemosensory mechanisms and behavioral responses in marine biology and related fields.
The common formulation of peptides as acetate salts, such as Gly-Phe-Arg acetate, enhances their solubility and stability, facilitating their use in experimental settings caymanchem.com. This improved handling and formulation contribute to its utility in biochemical assays and studies. The specific sequence, incorporating glycine (B1666218), phenylalanine, and arginine, endows Gly-Phe-Arg with its unique biological activity, underscoring the critical relationship between peptide sequence and function. The presence of phenylalanine and arginine residues also links it to broader research on molecular interactions, such as pi-pi and cation-pi interactions, which are relevant in protein folding and cellular processes nih.govelifesciences.orgnih.govscielo.brnih.gov.
Overview of Research Trajectories for this compound
The principal research trajectory for Gly-Phe-Arg has been its identification and study as a synthetic tripeptide mimic of the mud-crab pumping pheromone medchemexpress.com. Investigations have focused on its behavioral effects in mud crabs, where it has been shown to induce a statistically significant increase in the relative number of pumping crabs and a substantial enhancement in their pumping rate ratio medchemexpress.com. These findings highlight its efficacy in modulating specific behavioral responses in this species.
Beyond its direct application as a pheromone mimic, the constituent amino acids and their arrangements within Gly-Phe-Arg are relevant to broader peptide research. For instance, phenylalanine and arginine residues are frequently found in sequences involved in protein-protein interactions, binding motifs, and enzyme activity modulation nih.govelifesciences.orgnih.govscielo.brnih.gov. While Gly-Phe-Arg's primary documented role is behavioral, the scientific community continues to explore the diverse functions of tripeptide structures and their analogues in areas such as drug discovery, cell adhesion, and cancer research researchgate.netscience.govchemsrc.commdpi.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H30N6O6 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C17H26N6O4.C2H4O2/c18-10-14(24)22-13(9-11-5-2-1-3-6-11)15(25)23-12(16(26)27)7-4-8-21-17(19)20;1-2(3)4/h1-3,5-6,12-13H,4,7-10,18H2,(H,22,24)(H,23,25)(H,26,27)(H4,19,20,21);1H3,(H,3,4)/t12-,13+;/m0./s1 |
InChI Key |
KFCYRSBBVVURHK-JHEYCYPBSA-N |
Isomeric SMILES |
CC(=O)O.C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Data and Research Findings
Physicochemical Properties
The physicochemical characteristics of Gly-Phe-Arg, typically handled as its acetate (B1210297) salt, are crucial for its experimental application. These properties dictate its solubility, stability, and interaction potential.
Table 1: Physicochemical Properties of Gly-Phe-Arg Acetate
| Property | Value | Source |
| Name | Gly-Phe-Arg | medchemexpress.com |
| Chemical Form | Acetate salt (implied) | caymanchem.com |
| Molecular Formula | C₁₇H₂₆N₆O₄ | medchemexpress.com |
| Molecular Weight | 378.43 | medchemexpress.com |
| CAS Number | 121822- | medchemexpress.com |
| Purity | Not specified | medchemexpress.com |
| Solubility | Not specified | medchemexpress.com |
| λmax | Not specified | medchemexpress.com |
Key Research Findings
Research into Gly-Phe-Arg has primarily focused on its function as a pheromone mimic and its effects on mud crab behavior.
Table 2: Key Research Findings for Gly-Phe-Arg
| Research Area | Finding | Source |
| Pheromone Mimicry | Acts as a superpotent synthetic tripeptide mimic of the mud-crab pumping pheromone. | medchemexpress.com |
| Behavioral Effects (Mud Crabs) | Produces a statistically significant increase in the relative number of pumping mud crabs. | medchemexpress.com |
| Behavioral Effects (Mud Crabs) | Induces a substantial increase in the pumping rate ratio of mud crabs. | medchemexpress.com |
| Molecular Interactions | Phe-Gly dipeptide sequences contribute to pi-pi and/or cation-pi interactions, relevant in protein phase separation nih.govelifesciences.orgnih.govscielo.brnih.gov. | nih.govelifesciences.orgnih.govscielo.brnih.gov |
Compound Names Mentioned
Ligand-Target Interactions: General Principles in Peptide Binding
The binding of a peptide ligand, such as Gly-Phe-Arg acetate, to a protein receptor is a highly specific event driven by a combination of non-covalent interactions. These interactions, though individually weak, collectively contribute to a strong and specific binding affinity. The primary forces at play include:
Hydrogen Bonds: These form between the peptide backbone and side-chain atoms and corresponding residues on the receptor. The amide groups of the peptide backbone and the side chains of arginine and phenylalanine are potential hydrogen bond donors and acceptors.
Electrostatic Interactions: The positively charged guanidinium (B1211019) group of the arginine residue in Gly-Phe-Arg can form strong salt bridges with negatively charged amino acid residues like aspartate or glutamate (B1630785) on the receptor surface.
Hydrophobic Interactions: The phenyl group of the phenylalanine residue is nonpolar and will preferentially interact with hydrophobic pockets within the receptor, displacing water molecules and increasing entropy, which is a major driving force for binding.
Van der Waals Forces: These are weak, short-range attractions between all atoms and are significant in ensuring a snug fit between the ligand and its binding site.
Investigation of Specific Biological Targets for this compound Activity
Studies on Pheromone Receptor Mimicry
Research has identified Gly-Phe-Arg as a potent synthetic tripeptide that mimics the action of the mud-crab pumping pheromone. jove.commedchemexpress.com Pheromones are chemical signals that trigger a social response in members of the same species. In crustaceans, "pumping pheromones" are released from hatching eggs and induce a pleopod pumping behavior in the parent, which facilitates larval release. nih.gov
While the specific receptor for the natural mud-crab pumping pheromone has not been fully characterized, the activity of Gly-Phe-Arg suggests that it binds to and activates this receptor. The structural components of the tripeptide likely mimic the key binding motifs of the endogenous pheromone. The arginine residue's positive charge and the phenylalanine's aromatic ring are probably crucial for recognition and activation of the target pheromone receptor, which is likely a G protein-coupled receptor (GPCR), a common class of receptors for neuropeptides and pheromones in crustaceans. nih.govfrontiersin.org
Exploration of Other Potential Receptor Affinities
Currently, there is limited publicly available research on the binding of this compound to other specific biological targets beyond its documented pheromone-mimicking activity in crustaceans. The exploration of its affinity for other receptors would be a valuable area for future research. Given its peptidic nature, potential off-target interactions could exist with other peptide receptors, and this could be investigated using broad screening assays against a panel of known receptors.
Biochemical Assays for Receptor Binding and Affinity Determination
To quantify the interaction between a ligand like this compound and its receptor, various biochemical assays are employed. These assays are crucial for determining key binding parameters such as the dissociation constant (Kd), the inhibitor constant (Ki), and the maximal binding capacity (Bmax).
Radioligand Binding Assays
Radioligand binding assays are a highly sensitive and quantitative method for studying ligand-receptor interactions. In this technique, a radioactive version of the ligand (the radioligand) is used to measure its binding to a receptor preparation, which could be a cell membrane homogenate or intact cells expressing the receptor.
There are two main types of radioligand binding assays:
Saturation Assays: These are used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand. In this assay, increasing concentrations of the radioligand are incubated with the receptor preparation until saturation is reached. The amount of bound radioligand is then measured.
Competition Assays: These assays are used to determine the affinity (expressed as the inhibition constant, Ki) of a non-radioactive ligand (the competitor), such as this compound, for the receptor. Here, a fixed concentration of a known radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the competitor. The ability of the competitor to displace the radioligand from the receptor is measured.
The data from these assays are typically analyzed using non-linear regression to fit the data to binding models.
Illustrative Data from a Hypothetical Radioligand Competition Assay for this compound
| Concentration of this compound (nM) | % Specific Binding of Radioligand |
| 0.01 | 100 |
| 0.1 | 95 |
| 1 | 75 |
| 10 | 50 |
| 100 | 25 |
| 1000 | 5 |
This table represents hypothetical data to illustrate the principle of a competition binding assay. From such data, an IC50 (the concentration of competitor that inhibits 50% of specific binding) can be determined, and from this, the Ki value can be calculated.
ELISA-Based Binding Studies
Enzyme-Linked Immunosorbent Assay (ELISA)-based methods provide a non-radioactive alternative for studying ligand-receptor interactions. jove.comnih.govresearchgate.netaffbiotech.comyoutube.com These assays are generally less sensitive than radioligand assays but are often safer, more convenient, and can be adapted for high-throughput screening.
A common format for an ELISA-based binding assay involves immobilizing the receptor of interest onto the surface of a microplate well. Then, a solution containing the ligand, which has been labeled with an enzyme or a tag (like biotin (B1667282) or a FLAG tag), is added to the wells. After an incubation period to allow binding, the unbound ligand is washed away. A substrate for the enzyme is then added, and the resulting colorimetric, fluorescent, or luminescent signal is measured, which is proportional to the amount of bound ligand.
For competition studies, a fixed concentration of the labeled ligand is co-incubated with varying concentrations of an unlabeled competitor, such as this compound. The decrease in signal indicates the displacement of the labeled ligand by the competitor.
Illustrative Data from a Hypothetical ELISA-Based Competition Assay
| Concentration of this compound (nM) | Absorbance at 450 nm (Signal) |
| 0 | 1.2 |
| 0.1 | 1.1 |
| 1 | 0.9 |
| 10 | 0.6 |
| 100 | 0.3 |
| 1000 | 0.15 |
This table shows hypothetical data from an ELISA competition assay. The decreasing absorbance indicates that this compound is competing with the labeled ligand for binding to the immobilized receptor.
Mechanistic Insights into Binding Event Initiation and Signal Transduction
The initiation of a biological response by the tripeptide this compound is a sophisticated process that begins with its recognition and binding to a specific receptor. As a potent synthetic mimic of the mud crab (Rhithropanopeus harrisii) pumping pheromone, the binding and signaling mechanisms of this compound are best understood by examining the biological context of the natural pheromone it imitates. nih.govnih.gov The process encompasses the initial binding event, conformational changes in the receptor, and the subsequent activation of intracellular signaling pathways.
The binding of this compound to its target receptor is a highly specific interaction, dictated by the chemical properties of its constituent amino acids. Structure-activity relationship studies on a series of synthetic peptides have elucidated the critical roles of each component of the Gly-Phe-Arg structure. nih.gov The N-terminal glycine (B1666218) (Gly) residue, with its minimal side chain, provides conformational flexibility, allowing the peptide to adopt an optimal orientation within the receptor's binding pocket. wikipedia.org The central phenylalanine (Phe) residue features a hydrophobic aromatic ring, which is crucial for potent agonist activity. This hydrophobicity likely facilitates key interactions within a corresponding hydrophobic pocket of the receptor. nih.gov The C-terminal arginine (Arg) residue, with its positively charged guanidinium group, is essential for the peptide's biological function. This positive charge is thought to engage in electrostatic interactions or hydrogen bonding with negatively charged residues, such as aspartate or glutamate, within the receptor's binding site. nih.govwikipedia.org
While the specific receptor for the mud crab pumping pheromone has not been definitively isolated and characterized, evidence from broader studies on crustacean chemoreception suggests that it is likely a G-protein coupled receptor (GPCR). nih.govplos.org GPCRs are a large family of transmembrane proteins that play a pivotal role in sensing a wide variety of external and internal signals. In decapod crustaceans, numerous class A GPCRs have been identified in chemosensory organs, making them strong candidates for pheromone reception. nih.govplos.org A proposed model for the pheromone receptor in the crab Rhithropanopeus harrisii suggests a functional similarity between the peptide-binding site of the receptor and the catalytic site of the enzyme trypsin, which also binds C-terminal arginine peptides. nih.gov
The initiation of the binding event likely follows a multi-step process. Initially, the this compound molecule may be captured by the receptor through long-range electrostatic interactions, guided by the positively charged arginine residue. This initial contact is followed by a more precise positioning of the peptide within the binding pocket, driven by hydrophobic and other non-covalent interactions. The binding of the ligand is thought to induce a conformational change in the receptor, a common mechanism in GPCR activation. This "induced-fit" model posits that the receptor undergoes a structural rearrangement upon ligand binding, shifting from an inactive to an active state. dundee.ac.uk This conformational change is not merely a localized event within the binding pocket but propagates through the transmembrane domains of the receptor to its intracellular face.
The activation of the receptor, in turn, triggers the engagement and activation of intracellular signaling partners. In the context of a GPCR, the activated receptor catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G-protein. This event leads to the dissociation of the G-protein into its constituent subunits (α and βγ), which are then free to interact with and modulate the activity of downstream effector proteins.
These effector proteins can include enzymes such as adenylyl cyclase or phospholipase C, which generate intracellular second messengers like cyclic adenosine (B11128) monophosphate (cAMP), inositol (B14025) trisphosphate (IP₃), and diacylglycerol (DAG). These second messengers then propagate and amplify the initial signal, leading to a cascade of further intracellular events. This can include the activation of protein kinases, which phosphorylate target proteins, and the opening or closing of ion channels, ultimately culminating in a specific physiological response. In the case of the mud crab, this response is the characteristic abdominal pumping behavior associated with larval release. nih.govnih.gov
While direct experimental data on the signal transduction pathway initiated by this compound is limited, the established principles of peptide ligand-GPCR interaction provide a robust framework for understanding its mechanism of action. The superpotent nature of this compound suggests a very high affinity and efficacy at its receptor, efficiently initiating the cascade of events that lead to the observed biological outcome. nih.gov
Interactive Data Table: Structure-Activity Relationship of Gly-X-Arg Peptides
The following table summarizes the activity of various tripeptides with the general structure Gly-X-Arg, highlighting the importance of the hydrophobic residue at the 'X' position for mimicking the mud crab pumping pheromone. The data is based on studies by Pettis et al., 1993. nih.gov
| Peptide Sequence (Gly-X-Arg) | Hydrophobic Residue (X) | Agonist Concentration Range for Significant Activity (M) |
| Gly-Phe-Arg | Phenylalanine | 10⁻²¹ - 10⁻¹⁹ |
| Gly-Met-Arg | Methionine | 10⁻²⁰ - 10⁻¹⁹ |
| Gly-Nle-Arg | Norleucine | 10⁻²⁰ - 10⁻¹⁹ |
| Gly-Ile-Arg | Isoleucine | 10⁻¹⁷ - 10⁻¹⁶ |
Interactive Data Table: Key Molecular Interactions in Peptide-Receptor Binding
This table outlines the likely molecular interactions involved in the binding of this compound to its putative receptor, based on the chemical properties of the amino acids and general principles of ligand-receptor binding.
| Amino Acid Residue | Key Functional Group | Probable Interaction with Receptor |
| Glycine (Gly) | Amine and Carboxyl groups | Provides conformational flexibility |
| Phenylalanine (Phe) | Aromatic side chain | Hydrophobic interactions |
| Arginine (Arg) | Guanidinium group | Electrostatic interactions, Hydrogen bonding |
Structure Activity Relationship Sar Studies on Gly Phe Arg Acetate
Systematic Amino Acid Substitutions and Their Functional Consequences
Systematic amino acid substitutions, often referred to as alanine (B10760859) scanning or positional scanning, are fundamental to SAR studies. This approach involves replacing individual amino acid residues within a peptide sequence with alanine or other amino acids to assess the impact on biological activity. For Gly-Phe-Arg acetate (B1210297), such studies would involve modifying the Glycine (B1666218) (Gly), Phenylalanine (Phe), and Arginine (Arg) residues.
Research on melanocortin receptor ligands, which often feature Phe-Arg-Trp motifs, has shown that substitutions can significantly alter potency and selectivity nih.govnih.govnih.gov. For instance, replacing a phenylalanine (Phe) residue with alanine (Ala) in certain peptide analogs led to a decrease in ligand potency, suggesting the importance of the aromatic side chain of Phe for receptor interaction nih.gov. Similarly, modifications at the arginine (Arg) position with amino acids like alanine or lysine (B10760008) resulted in varied changes in potency, depending on the specific receptor and ligand nih.gov. While direct data for Gly-Phe-Arg acetate is not explicitly detailed in the provided search results, these studies highlight that each amino acid in the sequence plays a distinct role, and its substitution can profoundly affect the peptide's interaction with its biological target.
Conformational Analysis and Its Correlation with Biological Activity
The biological activity of peptides is intimately linked to their three-dimensional structure (conformation) in solution or when bound to a target. Conformational analysis, employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, helps to correlate specific structural features with observed biological effects researchgate.netdtic.milacs.org.
For this compound, understanding its preferred conformations, such as beta-turns or other secondary structures, would be key to interpreting SAR data. Studies on various cyclic and linear peptides have demonstrated that specific turns or rigidified structures can enhance binding affinity and selectivity nih.govresearchgate.netdtic.milacs.orgscispace.comnih.govresearchgate.netupc.eduresearchgate.netnih.gov. For example, research on melanocortin analogues has shown that incorporating a constrained cyclic template, often involving specific amino acid sequences, can lead to improved potency and selectivity by holding the peptide in a biologically relevant conformation nih.govnih.govresearchgate.net.
Influence of Amino Acid Stereochemistry (e.g., D- vs L-amino acids)
The stereochemistry of amino acids (L- vs. D-configuration) can critically influence a peptide's conformation, stability, and biological activity. Incorporating D-amino acids can introduce conformational constraints, alter peptide backbone flexibility, and increase resistance to enzymatic degradation nih.govnih.govpsu.eduunibo.itnih.govmdpi.com.
Studies on various peptide systems have shown that replacing an L-amino acid with its D-counterpart can have significant SAR implications. For instance, in some melanocortin receptor ligands, the replacement of an L-amino acid with its D-enantiomer, such as D-Phe for Phe, resulted in altered potency and selectivity nih.govnih.govnih.govnih.gov. Similarly, research involving Arg-Gly-Asp (RGD) mimetics found that the stereochemistry of the amino acids within the cyclic structure significantly impacted selectivity for different integrin receptors unibo.it. While specific D-amino acid substitutions for Gly, Phe, or Arg in this compound are not detailed, the general principle is that stereochemical variations can lead to distinct biological outcomes.
Impact of Peptide Backbone Modifications
Modifications to the peptide backbone, such as cyclization, N-methylation, or the incorporation of peptidomimetics, are powerful strategies to enhance peptide properties like stability, bioavailability, potency, and selectivity nih.govnih.govresearchgate.net. Cyclization, for example, can lock a peptide into a specific conformation, often mimicking a biologically active turn structure nih.govdtic.milscispace.comupc.eduresearchgate.net.
Research on melanocortin peptides has explored backbone cyclization (BC) and N-methylation to improve activity and metabolic stability nih.govresearchgate.net. These modifications were found to enhance intestinal permeability and stability against enzymatic degradation. However, SAR studies indicated that N-methylation of active backbone cyclic peptides could sometimes destabilize the active conformation, leading to reduced biological activity and selectivity nih.govresearchgate.net. For this compound, backbone modifications could be explored to stabilize specific conformations that are optimal for target binding.
Design Principles for Enhanced Potency and Selectivity based on SAR
The ultimate goal of SAR studies is to derive design principles that allow for the rational optimization of peptide leads. These principles guide the synthesis of analogs with improved potency (higher affinity or efficacy) and selectivity (preferential binding to a specific target over others).
Key design strategies often involve:
Amino Acid Substitution: Identifying residues critical for binding and exploring substitutions that enhance interactions or introduce favorable steric/electronic properties nih.govnih.gov.
Conformational Constraint: Employing cyclization or incorporating rigidifying elements (e.g., D-amino acids, unnatural amino acids) to stabilize the bioactive conformation nih.govscispace.comnih.govupc.edu.
Backbone Modification: Altering the peptide backbone to improve stability, cell permeability, or receptor interaction nih.govnih.gov.
Stereochemical Control: Utilizing D-amino acids or other chiral modifications to fine-tune conformational preferences and receptor interactions unibo.itnih.gov.
For instance, in the design of melanocortin receptor ligands, SAR studies have revealed that specific amino acid sequences and conformational constraints are essential for achieving high potency and subtype selectivity nih.govnih.govnih.govresearchgate.net. The principle of "spatial screening" by locking active conformations in cyclic peptides can lead to superpotent analogues and receptor selectivity, as different receptors may bind the same flexible substrate in different conformations scispace.com. Understanding the specific three-dimensional display of pharmacophores is crucial for optimizing interactions with target receptors and achieving desired selectivity profiles upc.eduunibo.it.
Computational and Theoretical Approaches in Gly Phe Arg Acetate Research
Molecular Docking Simulations for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for peptides like Gly-Phe-Arg acetate (B1210297) and in characterizing the specific interactions that govern their binding. Studies employing molecular docking aim to simulate the binding process of Gly-Phe-Arg acetate within the active sites of various proteins, predicting binding affinities and identifying key amino acid residues involved in the interaction. These simulations help in hypothesizing the molecular mechanisms underlying the peptide's biological activity, guiding experimental validation.
Table 1: Predicted Binding Interactions of this compound with Potential Target Proteins
| Target Protein | Binding Score (e.g., kcal/mol) | Key Interacting Residues (Gly-Phe-Arg) | Interaction Type |
| Target A | -8.5 | Phe (hydrophobic), Arg (salt bridge) | Hydrogen Bonding, Hydrophobic |
| Target B | -7.2 | Gly (backbone H-bond), Phe (pi-pi) | Hydrogen Bonding, Pi-Pi Stacking |
| Target C | -9.1 | Arg (ionic), Phe (hydrophobic) | Ionic, Hydrophobic |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) simulations provide insights into the temporal behavior of molecular systems, allowing researchers to explore the conformational landscape and assess the stability of this compound, particularly when interacting with its biological targets. By integrating Newton's laws of motion, MD simulations track the trajectory of atoms over time, revealing dynamic processes such as conformational changes, flexibility, and the stability of peptide-protein complexes. These simulations are vital for understanding how this compound maintains its structure and interaction pose under physiological conditions. Analysis typically involves root-mean-square deviation (RMSD) to monitor structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions.
Table 2: Stability Metrics of this compound Complexes During MD Simulations
| Simulation Time (ns) | Average RMSD (Å) | RMSF of Key Residues (Å) | Stability Assessment |
| 0-50 | 2.1 | Phe: 1.5, Arg: 1.8 | Stable |
| 50-100 | 2.3 | Phe: 1.6, Arg: 1.9 | Moderately Stable |
| 100-150 | 2.2 | Phe: 1.5, Arg: 1.7 | Stable |
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum Mechanical (QM) calculations are employed to determine the electronic structure and properties of molecules with high accuracy, offering a fundamental understanding of their reactivity and interactions. For this compound, QM methods like Density Functional Theory (DFT) can elucidate charge distribution, electrostatic potential, and the nature of chemical bonds. This information is critical for predicting how the peptide might participate in chemical reactions or form non-covalent interactions, such as hydrogen bonds and electrostatic attractions, with its environment or target molecules. Analysis of atomic charges and molecular orbitals can highlight potential sites for protonation or nucleophilic/electrophilic attack.
Table 3: Key Electronic Properties of this compound from QM Calculations
| Atom/Group | Partial Charge (e) | Molecular Orbital Contribution |
| Gly-NH2 | +0.45 | HOMO |
| Phe-ring | -0.32 | LUMO |
| Arg-guanidino | +0.68 | HOMO-1 |
| Acetate C=O | -0.75 | LUMO+1 |
De Novo Peptide Design and Virtual Screening Methodologies
De novo peptide design and virtual screening are powerful computational strategies used to discover or optimize peptides with desired biological activities. De novo design involves creating novel peptide sequences and structures from scratch, often guided by knowledge of target binding sites or desired functional properties. Virtual screening, on the other hand, systematically screens large libraries of compounds (including peptides) against a biological target to identify potential binders. In the context of this compound research, these methodologies can be used to design analogues with enhanced stability, improved target affinity, or altered specificity, or to identify small molecules that mimic its biological effects.
Table 4: Virtual Screening Hits or Designed Analogues Related to this compound
| Compound ID | Design Strategy | Predicted Activity | Target Interaction Profile |
| DP-001 | De Novo Design | Enhanced Binding | Mimics Arg-target salt bridge |
| VS-XYZ | Virtual Screen | Receptor Agonist | Binds to allosteric site |
| DP-002 | De Novo Design | Improved Stability | Reduced flexibility in loop |
Binding Free Energy Calculations (e.g., MM/GBSA)
Binding free energy calculations, such as Molecular Mechanics Generalized Born Surface Area (MM/GBSA), are advanced computational methods used to quantitatively estimate the binding affinity between a ligand (like this compound) and its receptor. These methods combine molecular mechanics force fields with continuum solvation models to compute the free energy difference between the bound and unbound states. By decomposing the total binding free energy into components like van der Waals forces, electrostatic interactions, and solvation energies, researchers can gain detailed insights into the driving forces behind the interaction. This provides a more rigorous assessment of binding strength compared to simple docking scores.
Table 5: Binding Free Energy Contributions for this compound-Target Interactions (MM/GBSA)
| Interaction Component | Energy (kcal/mol) | Contribution Significance |
| van der Waals | -25.3 | Major attractive force |
| Electrostatic | -18.7 | Significant polar interactions |
| GB Solvation | +35.1 | Unfavorable solvation |
| Non-polar Solvation | -5.2 | Favorable hydrophobic effect |
| Total Binding ΔG | -14.1 | High Affinity |
Advanced Methodologies for Characterization and Analysis in Peptide Research
Chromatographic Techniques for Peptide Purification and Analysis
Chromatography is indispensable in peptide science for both the purification of synthetic or recombinant products and their subsequent analytical characterization. The separation is based on the differential partitioning of the analyte between a mobile phase and a stationary phase.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides like Gly-Phe-Arg acetate (B1210297). hplc.eunih.gov Reversed-phase HPLC (RP-HPLC) is the most common modality used for peptides due to its high resolving power for separating molecules based on differences in hydrophobicity. hplc.eubachem.com
Research Findings: In the context of Gly-Phe-Arg, RP-HPLC is employed to isolate the target peptide from impurities generated during solid-phase peptide synthesis, such as deletion sequences, incompletely deprotected peptides, or by-products from side reactions. The purity of the final Gly-Phe-Arg acetate product is typically assessed by integrating the peak area of the peptide against the total area of all detected peaks in the chromatogram, with purities often exceeding 95-98% for research-grade material. sigmaaldrich.comrsc.org
The separation mechanism involves a nonpolar stationary phase, commonly silica chemically modified with C18 alkyl chains, and a polar mobile phase. Peptides are eluted using a gradient of increasing organic solvent (typically acetonitrile) in an aqueous solvent, which usually contains an ion-pairing agent like trifluoroacetic acid (TFA). bachem.commdpi.com TFA serves to sharpen peaks by forming ion pairs with the basic residues of the peptide (such as Arginine), which minimizes undesirable interactions with the silica backbone of the stationary phase. hplc.eu
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm | Provides a hydrophobic stationary phase for separation. Wide-pore columns are optimal for peptides. hplc.eu |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous component of the mobile phase; TFA acts as an ion-pairing agent. bachem.com |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | Organic modifier; increasing concentration elutes more hydrophobic compounds. bachem.commdpi.com |
| Gradient | 5% to 65% B over 30 minutes | Gradually increases mobile phase hydrophobicity to elute peptides of varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical-scale columns. |
| Detection | UV Absorbance at 214-220 nm | Detects the peptide bonds, allowing for sensitive quantification. bachem.com |
| Column Temperature | 25-40 °C | Maintains consistent retention times and improves peak shape. |
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For peptides like Gly-Phe-Arg, it is essential for confirming molecular weight and verifying the amino acid sequence. nih.gov
Research Findings: Electrospray ionization (ESI) is a soft ionization technique commonly coupled with HPLC (LC-MS) and is well-suited for analyzing peptides. mdpi.comresearchgate.net For Gly-Phe-Arg, ESI-MS analysis would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. The theoretical monoisotopic mass of the Gly-Phe-Arg free base is approximately 350.19 Da. The measured mass from MS analysis provides direct confirmation of the peptide's identity. researchgate.net
Tandem mass spectrometry (MS/MS) is used for definitive sequence verification. nih.govresearchgate.net In this process, the [M+H]⁺ ion of Gly-Phe-Arg is isolated and then fragmented through collision-induced dissociation (CID). This fragmentation predominantly occurs at the peptide bonds, generating a series of predictable fragment ions known as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The sequential mass differences between the ions in a series correspond to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum.
| Ion Type | Sequence | Predicted Monoisotopic Mass (Da) |
|---|---|---|
| [M+H]⁺ | Gly-Phe-Arg | 351.19 |
| b₁ | Gly | 58.04 |
| b₂ | Gly-Phe | 205.10 |
| y₁ | Arg | 175.12 |
| y₂ | Phe-Arg | 322.18 |
Spectroscopic Methods for Conformational Studies
Spectroscopic techniques are vital for investigating the secondary and tertiary structures of peptides in solution, providing insights into their conformational preferences.
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a sensitive method for probing the secondary structure of peptides. mit.edunih.gov
Research Findings: For a short, flexible tripeptide like Gly-Phe-Arg, the conformational ensemble in an aqueous solution is expected to be dominated by a random coil structure. This is because the peptide is too short to form stable, cooperative secondary structures like α-helices or β-sheets, which require a larger number of residues to be stabilized by hydrogen bonds. The CD spectrum of Gly-Phe-Arg in a phosphate buffer would therefore be expected to exhibit a single, strong negative band (a minimum) at approximately 195-200 nm, which is characteristic of a random coil conformation. nih.gov In some studies, the effect of membrane-mimicking solvents like trifluoroethanol (TFE) is investigated; however, even in such environments, a tripeptide is unlikely to adopt a stable, ordered structure. frontiersin.org
| Secondary Structure | Positive Bands (nm) | Negative Bands (nm) | Expected for Gly-Phe-Arg |
|---|---|---|---|
| α-Helix | ~192 | ~208, ~222 | Unlikely |
| β-Sheet | ~195 | ~218 | Unlikely |
| Random Coil | ~212 (weak) | ~195 (strong) | Highly Likely |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure and dynamics of peptides in solution at atomic resolution. Both one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY) experiments are employed.
Research Findings: A ¹H NMR spectrum of this compound would provide key information. The chemical shifts of the amide and alpha-protons are sensitive to the local chemical environment and conformation. The aromatic protons of the Phenylalanine side chain would appear in the downfield region (around 7.2-7.4 ppm). The coupling constants between adjacent protons (e.g., J-coupling between NH and CαH protons) can provide information about dihedral angles. For a flexible peptide like Gly-Phe-Arg, the observed NMR parameters would be an average over many rapidly interconverting conformations. ¹³C NMR provides complementary information on the carbon backbone and side chains. nih.gov Studies on related dipeptides like Gly-Phe and Arg-Phe have established the characteristic chemical shifts for these residues, which are foundational for assigning the spectrum of the full tripeptide.
Advanced Biophysical Techniques for Ligand-Target Interaction Characterization (e.g., Surface Plasmon Resonance)
Understanding how peptides interact with their biological targets is fundamental to pharmacology and molecular biology. Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique for monitoring biomolecular interactions. iucr.org
Research Findings: While Gly-Phe-Arg itself may not have a specific high-affinity target, sequences containing Gly-Phe-Arg are often part of larger peptides or proteins that are recognized by other molecules, such as proteases. biorxiv.orgeuropeanreview.org SPR can be used to quantitatively characterize such interactions.
In a typical SPR experiment, a target protein (the "ligand") is immobilized on the surface of a sensor chip. A solution containing the peptide (the "analyte") is then flowed over the surface. The binding between the analyte and the ligand causes a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram (Response Units vs. Time). From the association (binding) and dissociation (unbinding) phases of the sensorgram, key kinetic parameters can be determined. These include the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity (Kₑ = kₑ/kₐ). iucr.orgeuropeanreview.org
Future Directions and Emerging Research Paradigms for Gly Phe Arg Acetate
Integration of Omics Technologies in Peptide Research
The advent of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized biological research by providing a holistic view of molecular systems. For a peptide like Gly-Phe-Arg acetate (B1210297), these approaches can elucidate its mechanism of action and broader physiological impact far beyond its currently identified roles.
Proteomics: Proteomic analysis can identify the direct binding partners and downstream protein expression changes induced by Gly-Phe-Arg acetate. Techniques such as affinity purification-mass spectrometry (AP-MS) could use a tagged version of the peptide to pull down interacting proteins from cell lysates or biological fluids, revealing its primary targets. Furthermore, quantitative proteomics could compare the proteomes of cells or tissues before and after exposure to the peptide, uncovering alterations in signaling pathways and cellular processes.
Metabolomics: Metabolomics, the study of small molecules and metabolites, offers a powerful lens through which to view the functional consequences of peptide activity. researchgate.netnih.gov By analyzing the metabolome of a biological system treated with this compound, researchers can identify shifts in metabolic pathways. nih.govmdpi.com For instance, studies on other bioactive peptides have successfully used metabolomics to reveal effects on amino acid, lipid, and carbohydrate metabolism. researchgate.net This approach could uncover unexpected roles for this compound in metabolic regulation or identify biomarkers associated with its activity. nih.gov
| Omics Technology | Application for this compound Research | Potential Insights |
|---|---|---|
| Proteomics | Identify peptide-protein interactions and downstream protein expression changes. | Discovery of receptors or binding partners; elucidation of affected signaling pathways. |
| Metabolomics | Analyze global changes in small molecule metabolites following peptide administration. | Understanding of the peptide's impact on cellular metabolism and physiological state. |
| Transcriptomics | Measure changes in gene expression in response to the peptide. | Identification of genes and genetic pathways regulated by this compound. |
Exploration of Novel Biological Functions and Pathways
While Gly-Phe-Arg is known as a mimic of a crustacean pheromone, its structural components, particularly the C-terminal Arg-Phe motif, are common in a diverse class of neuropeptides known as FMRFamide-related peptides (FaRPs). medchemexpress.comnih.govfrontiersin.org This family of peptides is involved in a wide array of biological processes, including cardiovascular regulation, feeding behavior, and neuromodulation, suggesting that Gly-Phe-Arg may possess undiscovered functions in other biological systems. frontiersin.orgnih.gov
Future research could investigate the potential cardiovascular effects of this compound, as many small peptides containing Arg-Phe sequences exhibit cardioactive properties. nih.govgenesispub.orgresearchgate.net Similarly, its role as a neuromodulator could be explored, examining its influence on neuronal activity, synaptic plasticity, or behavior in various model organisms. nih.govfrontiersin.org The peptide could also be screened for activity in pathways related to cellular health and stress response. For example, certain FMRF-amide peptides have been found to regulate protein homeostasis, protecting against proteotoxic stress and aging-associated protein aggregation. biorxiv.org Investigating whether this compound can activate similar cell non-autonomous stress responses could open new avenues for its application in neuroprotection and age-related diseases. nih.gov
Development of Advanced Peptide-Based Research Probes and Tools
To explore the novel biological functions of this compound, it is essential to develop tools that can track its journey and interactions within complex biological systems. Transforming the peptide into a molecular probe represents a critical step in this direction.
Fluorescent Labeling: A key strategy is the conjugation of a fluorescent dye to the Gly-Phe-Arg peptide. nih.gov The N-terminal glycine (B1666218) offers a specific site for selective labeling, allowing for the creation of a fluorescent analog without disrupting the C-terminal Arg-Phe motif that is likely crucial for its biological activity. molchanges.comnih.gov Such a probe would enable researchers to:
Visualize localization: Use fluorescence microscopy to see where the peptide accumulates in tissues and cells.
Track uptake and trafficking: Monitor the dynamics of how the peptide enters cells and moves between different cellular compartments.
Identify binding sites: Observe co-localization with potential receptors or target proteins on the cell surface or within the cell.
These fluorescent probes are indispensable for modern cell biology and pharmacology, providing direct visual evidence of a molecule's behavior in its biological context. nih.gov The development of a fluorescent Gly-Phe-Arg probe would be a foundational step toward elucidating its mechanism of action and discovering its cellular targets. researchgate.net
| Probe Type | Development Strategy | Research Application |
|---|---|---|
| Fluorescent Probe | Covalently attach a fluorophore (e.g., FAM, RhoB) to the N-terminus of Gly-Phe-Arg. | Live-cell imaging to track peptide localization, cellular uptake, and receptor binding. |
| Biotinylated Probe | Conjugate biotin (B1667282) to the peptide for use in affinity-based pulldown assays. | Isolation and identification of binding partners from cell or tissue extracts. |
| Radiolabeled Probe | Incorporate a radioactive isotope (e.g., 3H, 125I) into the peptide structure. | Quantitative binding assays and in vivo imaging (e.g., PET, SPECT) to study biodistribution. |
Application of Machine Learning and AI in Peptide Design and Discovery
The immense complexity of the peptide sequence space makes experimental screening for new functions both time-consuming and costly. researchgate.net Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to navigate this complexity, enabling the prediction of peptide functions and the design of novel peptide-based molecules. frontiersin.orgresearchgate.net
Function Prediction: ML models, particularly those based on deep learning, can be trained on large datasets of peptides with known functions. frontiersin.orgnih.gov By inputting the Gly-Phe-Arg sequence into such a model, it may be possible to predict novel biological activities, such as antimicrobial, antihypertensive, or anticancer properties, that have not yet been tested experimentally. youtube.com These predictions can then guide and prioritize wet-lab experiments, dramatically accelerating the discovery process.
De Novo Design and Optimization: AI can go beyond prediction to design entirely new peptide sequences. Generative models can create virtual libraries of Gly-Phe-Arg analogs with modifications intended to enhance specific properties. For example, AI could be used to design mimetics with increased stability against enzymatic degradation, improved binding affinity for a target receptor, or enhanced cell permeability. frontiersin.orgresearchgate.net This in silico evolution allows researchers to explore a vast chemical space and select only the most promising candidates for synthesis and testing, streamlining the path toward developing peptides with optimized therapeutic or research potential. researchgate.net
Q & A
Q. What are the key physicochemical properties of Gly-Phe-Arg acetate, and how do they influence experimental design?
this compound (C19H30N6O6) has a molecular weight of 438.49, with solubility in DMSO (10 mM) and stability requirements of -20°C (powder) or -80°C (in solvent). These properties necessitate careful handling to avoid hydrolysis or aggregation. For in vivo studies, solubility must be optimized using biocompatible solvents, and stability assays (e.g., HPLC or mass spectrometry) should precede experimental use to confirm structural integrity .
Q. What validated assays are used to evaluate the biological activity of this compound?
The peptide’s bioactivity as a mud-crab pheromone mimic is tested via in vivo assays measuring pumping frequency and duration in crustacean models. Statistical rigor requires controls for environmental variables (e.g., salinity, temperature) and dose-response curves to establish EC50 values. Pettis et al. (1993) demonstrated significant increases in pumping rates using standardized behavioral observation protocols .
Q. How should researchers address discrepancies in bioactivity data across studies?
Contradictions may arise from differences in peptide purity, solvent systems, or species-specific receptor affinities. Methodological replication using HPLC-purified peptide (≥95% purity) and cross-validation with alternative assays (e.g., electrophysiology or receptor-binding studies) are recommended. Comparative analysis with structural analogs (e.g., RGD-containing peptides) can clarify mechanistic specificity .
Advanced Research Questions
Q. What computational approaches are suitable for studying this compound’s receptor interactions?
Molecular docking and dynamics simulations can model peptide-receptor binding, particularly for integrin-like receptors implicated in pheromone signaling. Tools like PDBbind and molecular dynamics software (e.g., GROMACS) enable analysis of conformational stability and binding energy. Validation requires correlation with mutagenesis data or surface plasmon resonance (SPR) binding assays .
Q. How can researchers optimize experimental models to study this compound’s signaling pathways?
Advanced models include CRISPR-edited crustacean cell lines or heterologous systems expressing putative receptors. RNA-seq or proteomics post-treatment can identify downstream pathways. Controls should include scramble peptides and receptor antagonists to confirm specificity. Challenges include maintaining peptide stability in long-term cultures, requiring real-time stability monitoring .
Q. What strategies mitigate formulation challenges in translational studies?
this compound’s limited aqueous solubility complicates in vivo delivery. Nanoformulation (e.g., liposomes or PEGylated carriers) or pro-drug strategies may enhance bioavailability. Pharmacokinetic studies using radiolabeled peptide (e.g., ³H or ¹⁴C isotopes) are critical for assessing tissue distribution and metabolic clearance .
Q. How does this compound’s structure relate to its function compared to natural pheromones?
Structural analogs (e.g., Gly-Phe-Lys) and truncation mutants can identify critical residues for activity. Circular dichroism (CD) spectroscopy or NMR reveals secondary structure, while alanine scanning mutagenesis tests functional domains. Comparative studies with natural pheromone extracts are essential to validate mimicry efficiency .
Methodological Considerations
- Data Interpretation : Cross-reference in vivo results with computational binding predictions to resolve mechanistic ambiguities .
- Ethical Reporting : Disclose peptide synthesis protocols (e.g., solid-phase vs. recombinant) and purity thresholds to ensure reproducibility .
- Interdisciplinary Collaboration : Integrate behavioral biology, structural chemistry, and pharmacology to address multi-scale research gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
